1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is an organic compound that features a fluorophenyl group and a hydroxybutyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea typically involves the reaction of 2-fluoroaniline with 3-hydroxybutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
2-Fluoroaniline+3-Hydroxybutyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-Fluorophenyl)-3-(3-oxobutyl)urea.
Reduction: Formation of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, while the hydroxybutyl group can influence its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)urea
- 1-(2-Fluorophenyl)-3-(3-hydroxyethyl)urea
- 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)thiourea
Uniqueness
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is unique due to the presence of both a fluorophenyl group and a hydroxybutyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H15FN2O2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxybutyl)urea |
InChI |
InChI=1S/C11H15FN2O2/c1-8(15)6-7-13-11(16)14-10-5-3-2-4-9(10)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
InChI Key |
LCMPANXAPDNYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)NC1=CC=CC=C1F)O |
Origin of Product |
United States |
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